molecular formula C17H14N2O2 B4161812 2-(2-Methoxyphenyl)quinoline-4-carboxamide

2-(2-Methoxyphenyl)quinoline-4-carboxamide

Cat. No.: B4161812
M. Wt: 278.30 g/mol
InChI Key: ROMWWJWJOKJQGB-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)quinoline-4-carboxamide is an organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system substituted with a methoxyphenyl group and a carboxamide functional group. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)quinoline-4-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve large-scale adaptations of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and process automation.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reduction of the compound can lead to the formation of dihydroquinoline derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide as solvent.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential as an anticancer agent, with studies showing its ability to inhibit the growth of certain cancer cell lines.

    Industry: Utilized in the development of novel materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to DNA, enzymes, and receptors, leading to the modulation of their activity.

    Pathways Involved: It can interfere with cellular processes such as DNA replication, protein synthesis, and signal transduction pathways, ultimately leading to cell death or inhibition of cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    2-(2-methoxyphenyl)piperazine: A compound with similar structural features but different biological activities.

    4-quinolinecarboxamide: Lacks the methoxyphenyl group, leading to differences in chemical reactivity and biological activity.

    2-methoxyphenyl isocyanate: Shares the methoxyphenyl group but has different functional groups and applications.

Uniqueness

2-(2-Methoxyphenyl)quinoline-4-carboxamide is unique due to its combination of a quinoline core with a methoxyphenyl group and a carboxamide functional group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

2-(2-methoxyphenyl)quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-21-16-9-5-3-7-12(16)15-10-13(17(18)20)11-6-2-4-8-14(11)19-15/h2-10H,1H3,(H2,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROMWWJWJOKJQGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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